
5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an o-tolylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(o-Tolyl)pyrimidin-2-amine: Lacks the methylsulfonyl group, resulting in different chemical properties and applications.
5-(Methylsulfonyl)pyrimidin-2-amine:
5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine: Contains a phenyl group instead of an o-tolyl group, which can affect its chemical behavior and applications.
Uniqueness
5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine is unique due to the presence of both the methylsulfonyl and o-tolyl groups, which confer distinct chemical properties and potential applications. Its combination of functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H13N3O2S |
|---|---|
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
4-(2-methylphenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O2S/c1-8-5-3-4-6-9(8)11-10(18(2,16)17)7-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) |
Clé InChI |
PBAXPODTGGOIBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC(=NC=C2S(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)

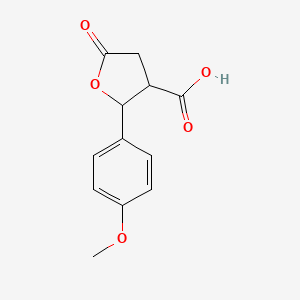
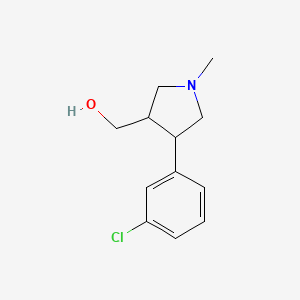
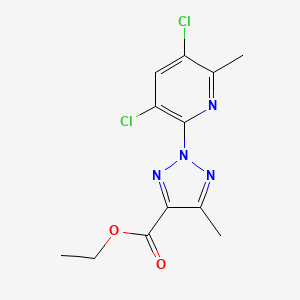

![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)
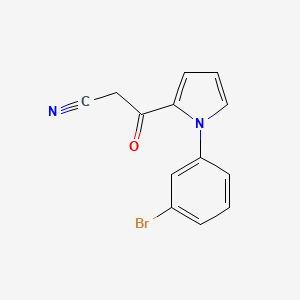

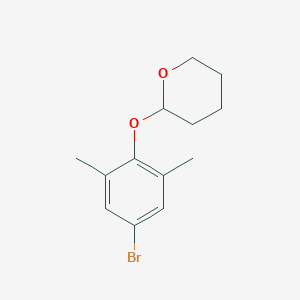

![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)
